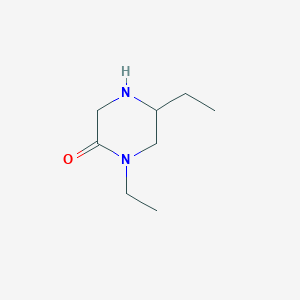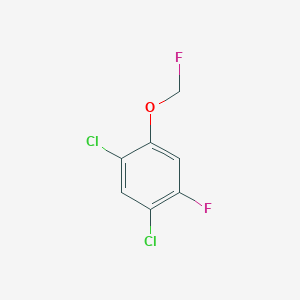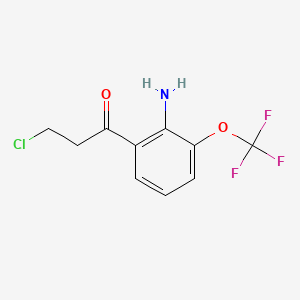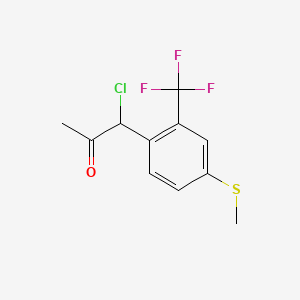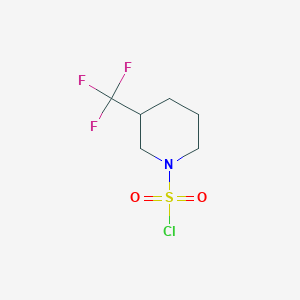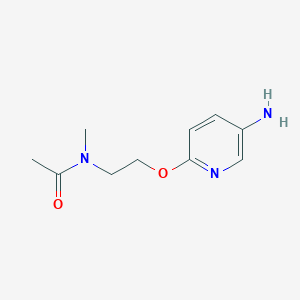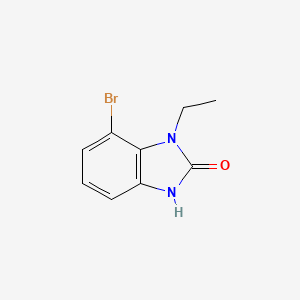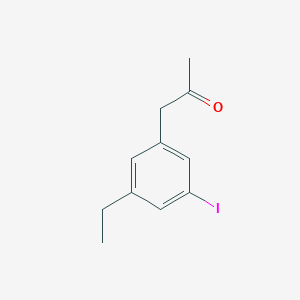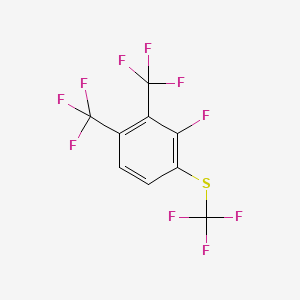
1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H3F9S. This compound is characterized by the presence of multiple trifluoromethyl groups, a fluorine atom, and a trifluoromethylthio group attached to a benzene ring. The presence of these electron-withdrawing groups imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene typically involves the introduction of trifluoromethyl groups and a trifluoromethylthio group onto a benzene ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a catalyst. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides, nucleophiles, and electrophiles are commonly used. Conditions may include the use of polar aprotic solvents and catalysts.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds. Its unique electronic properties make it valuable in the development of new materials and catalysts.
Biology: The compound’s fluorinated groups can enhance the bioavailability and metabolic stability of pharmaceuticals. It is used in the design of drug candidates with improved pharmacokinetic properties.
Medicine: Research into its potential as a diagnostic agent or therapeutic compound is ongoing. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its electron-withdrawing groups. These groups can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
Protein Interaction: The compound can bind to proteins, altering their structure and function.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1,2-Bis(trifluoromethyl)benzene: This compound lacks the fluorine and trifluoromethylthio groups, resulting in different chemical properties and reactivity.
1,4-Bis(trifluoromethyl)benzene: The position of the trifluoromethyl groups affects the compound’s electronic properties and reactivity.
1,3-Bis(trifluoromethyl)benzene: Similar to the 1,4-isomer, the position of the trifluoromethyl groups influences its chemical behavior.
The uniqueness of this compound lies in its combination of multiple electron-withdrawing groups, which impart distinct electronic and steric effects, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H2F10S |
|---|---|
Molekulargewicht |
332.16 g/mol |
IUPAC-Name |
3-fluoro-1,2-bis(trifluoromethyl)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-6-4(20-9(17,18)19)2-1-3(7(11,12)13)5(6)8(14,15)16/h1-2H |
InChI-Schlüssel |
KZEGKOADYPKZGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


